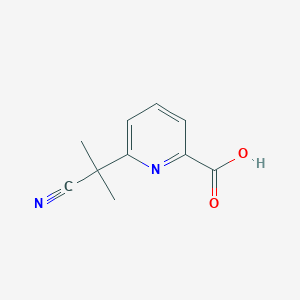

6-(2-Cyanopropan-2-yl)picolinic acid

描述

Structure

3D Structure

属性

分子式 |

C10H10N2O2 |

|---|---|

分子量 |

190.20 g/mol |

IUPAC 名称 |

6-(2-cyanopropan-2-yl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-10(2,6-11)8-5-3-4-7(12-8)9(13)14/h3-5H,1-2H3,(H,13,14) |

InChI 键 |

ISNZZCSRFSNNOS-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C#N)C1=CC=CC(=N1)C(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 6 2 Cyanopropan 2 Yl Picolinic Acid and Derived Analogues

Functional Group Interconversions and Derivatization Strategies

Stereoselective Synthesis of Enantiopure 6-(2-Cyanopropan-2-yl)picolinic Acid Analogues

The parent compound, this compound, is achiral due to the presence of a quaternary carbon in the cyanopropyl substituent, precluding the existence of enantiomers. However, the principles of stereoselective synthesis are highly relevant for the preparation of chiral analogues of this molecule, which could feature a stereocenter within the side chain.

The asymmetric synthesis of substituted pyridines and their derivatives is a field of significant interest. acs.org General strategies to achieve enantiopurity in such analogues could involve several established methodologies:

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary would yield the enantiopure target molecule.

Chiral Catalysis: The use of a chiral transition-metal catalyst or an organocatalyst can create a chiral environment that favors the formation of one enantiomer over the other. nih.gov For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been successfully used to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. nih.gov Similarly, chiral Ti(IV) complexes have been employed as Lewis acid catalysts in asymmetric Diels-Alder reactions to produce chiral tetrahydroquinoline derivatives. nih.gov

Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric hydrogenation of substituted quinolines has been shown to produce chiral tetrahydroquinoline scaffolds, which can serve as precursors for tunable chiral pyridine–aminophosphine ligands. rsc.org

While specific applications of these methods to analogues of this compound are not extensively documented, these established principles provide a robust framework for the future development of enantiopure derivatives.

Catalyst Development and Optimization for this compound Synthesis

Catalysis is central to the efficient synthesis of picolinic acid derivatives, offering pathways with improved yields, milder reaction conditions, and enhanced selectivity. Both homogeneous and heterogeneous systems have been explored for the functionalization of pyridine rings and the construction of the picolinic acid scaffold.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active species. Transition-metal-catalyzed cross-coupling reactions are particularly powerful for the C-H functionalization of pyridine rings, allowing for the direct introduction of substituents. rsc.orgbohrium.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for forming C-C bonds with aryl halides or triflates. nih.govnih.gov These methods could be applied to couple a pre-functionalized pyridine ring with a suitable boronic acid or ester derivative of the 2-cyanopropan-2-yl group. For instance, the palladium-catalyzed aminocarbonylation of 6-iodoquinoline has been shown to be a highly efficient method for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. nih.gov Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a key step in some synthetic routes to functionalized picolinates, although it can require expensive catalysts. google.com

Picolinamide-directed C-H functionalization is another powerful strategy. This approach utilizes the coordinating ability of the picolinamide group to direct a metal catalyst to a specific C-H bond, enabling its selective activation and subsequent coupling. nih.gov This methodology has been successfully used for the arylation of both sp² and sp³ C-H bonds. nih.gov While direct application to the synthesis of this compound would require adaptation, the underlying principle of directed C-H activation is a key area of modern synthetic exploration. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | 6-halopicolinate | 6-substituted picolinate (B1231196) | Versatile for C-C and C-N bond formation; catalyst cost can be high. nih.govgoogle.com |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | 3-substituted tetrahydropyridine | Provides access to enantioenriched piperidine precursors. nih.gov |

| Iron(III) chloride (FeCl₃) | Cyclization | Ketoxime acetates and aldehydes | Symmetrical substituted pyridines | Inexpensive, environmentally benign metal catalyst. rsc.org |

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly advantageous for sustainable and industrial-scale production. Their primary benefits include ease of separation from the reaction mixture, potential for recycling and reuse, and often greater thermal stability.

One established method for producing picolinic acid is the selective oxidation of 2-picoline. Vanadium-titanium (V-Ti) oxide catalysts, often supported on materials like silicon carbide (SiC), have proven effective for this gas-phase oxidation. google.com These catalysts are prepared by impregnation and are activated at high temperatures. The reaction typically proceeds at 240-300°C, converting 2-picoline to picolinic acid with high selectivity. google.com

Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of heterogeneous catalysts. rsc.orgresearchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and well-defined active sites make them exceptionally effective catalysts. acs.orgacs.org

A notable example is the use of a zirconium-based MOF, UiO-66-N(Zr)-N(CH₂PO₃H₂)₂, for the synthesis of picolinate and picolinic acid derivatives. researchgate.netrsc.org This catalyst facilitates a multi-component reaction involving an oxopropanoate, ammonium (B1175870) acetate (B1210297), malononitrile, and various aldehydes. The reaction proceeds through a cooperative vinylogous anomeric-based oxidation, and the phosphonic acid groups on the MOF are crucial for its catalytic activity at ambient temperatures. rsc.org The reusability of such MOF catalysts has been demonstrated, maintaining high efficiency over several cycles. nih.gov

| Catalyst | Catalyst Type | Reaction | Key Advantages | Ref. |

| V₂O₅ / TiO₂ on SiC | Supported Metal Oxide | Selective oxidation of 2-picoline | High product selectivity, low cost, environmentally friendly. | google.com |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Metal-Organic Framework (MOF) | Multi-component synthesis of picolinates | High yields at ambient temperature, reusable, nanoporous structure. | researchgate.netrsc.org |

| Picolinic acid-12-Molybdophosphoric Acid | Hybrid Catalyst | Esterification | High activity and good durability in reaction mixtures. | scielo.br |

| Cu(II)-MOF | Metal-Organic Framework (MOF) | Annulation of cyclic ketones with propargylamine | Recyclable, porous 3D structure. | acs.org |

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is revolutionizing chemical manufacturing. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. nih.govorganic-chemistry.org

The synthesis of substituted pyridines and related heterocycles is well-suited to flow chemistry methodologies. For example, a continuous flow microreactor with a packed bed of titanium silicalite (TS-1) has been used for the N-oxidation of pyridine derivatives with high efficiency and safety. researchgate.net Such a setup could be adapted for oxidation steps in a synthetic route toward picolinic acid analogues.

Multi-step syntheses can be "telescoped" in a continuous flow assembly line, where the output of one reactor is fed directly into the next without intermediate purification. This approach has been used to create highly substituted pyrazoles and pyrazolines, demonstrating the potential for rapid and modular synthesis of complex molecules. nih.gov A similar assembly line could be envisioned for this compound, integrating steps such as C-C bond formation, oxidation, and hydrolysis into a single, automated process.

The use of reactive gases like carbon monoxide (CO) or carbon dioxide (CO₂) is also made safer and more efficient in flow reactors. durham.ac.uk Specialized "tube-in-tube" reactors with gas-permeable membranes allow for the controlled introduction of gas into the liquid reaction stream, which is ideal for carbonylation reactions used to install the carboxylic acid moiety on the pyridine ring. durham.ac.uk This approach avoids the need for high-pressure autoclaves used in batch processing and allows for precise stoichiometric control of the gas. The integration of heterogeneous catalysts into packed-bed flow reactors further enhances the sustainability of the process, enabling continuous production with easy catalyst recovery. mdpi.com

Molecular Interactions and Biological System Studies Non Clinical Focus

Investigations into Molecular Target Binding Dynamics and Specificity

The unique structural features of 6-(2-Cyanopropan-2-yl)picolinic acid, characterized by a pyridine-2-carboxylic acid core with a cyanopropan-2-yl substituent at the 6-position, underpin its specific interactions with various molecular targets.

While direct studies on the interaction of this compound with FMS-like tyrosine kinase 3 (FLT3) and Transforming Growth Factor-Beta Receptor 2 (TGFBR2) are not extensively documented, the broader class of picolinic acid derivatives has been investigated for kinase inhibitory activity. nih.govnih.gov The picolinic acid scaffold is recognized as a viable starting point for the design of kinase inhibitors. nih.gov For instance, various pyridine-based derivatives have been synthesized and evaluated as potent inhibitors of kinases such as FLT3 and VEGFR-2, which are crucial in cancer cell signaling pathways. nih.govnih.govnih.gov

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. The nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group of picolinic acid derivatives can form crucial hydrogen bonds and other interactions within the kinase domain. The nature and position of substituents on the picolinic acid ring play a significant role in determining the potency and selectivity of these inhibitors.

| Compound Series | Target Kinase | Reported Activity |

|---|---|---|

| Picolinamide derivatives | VEGFR-2 | Exhibited effective antiproliferative activity. nih.gov |

| Pyridine-based derivatives | FLT3 | Exerted potent antileukemia effects. nih.gov |

| Quinolinone derivatives | FLT3 | Showed potent inhibition against FLT3 kinase activity in vitro. nih.govfao.org |

Based on these findings, it is plausible that this compound could exhibit modulating effects on certain kinases, although specific assays are required to confirm its activity and selectivity profile against targets like FLT3 and TGFBR2.

In the realm of plant biology, picolinic acid derivatives are recognized as synthetic auxins. researchgate.netnih.govresearchgate.net Auxins are a class of plant hormones that regulate various aspects of plant growth and development. The perception of auxin is mediated by a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin-Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

Studies have demonstrated that picolinate-type auxins exhibit a preferential binding to Auxin-Signaling F-box Protein 5 (AFB5) over other members of the TIR1/AFB family. nih.gov This selective binding is a key determinant of their herbicidal activity. The binding of a synthetic auxin to the TIR1/AFB-Aux/IAA co-receptor complex triggers the ubiquitination and subsequent degradation of the Aux/IAA repressor, leading to the activation of auxin-responsive genes.

While this compound has not been explicitly named in all studies of synthetic auxins, its structural classification as a 6-substituted picolinic acid strongly suggests it belongs to this class of compounds. researchgate.net Therefore, it is highly probable that it interacts with the auxin signaling pathway in plants through binding to AFB5. The cyanopropan-2-yl group at the 6-position likely influences its binding affinity and specificity within the auxin co-receptor complex.

| Auxin Class | Primary Receptor Target | Biological Effect |

|---|---|---|

| Picolinate-type auxins | AFB5 | Herbicidal activity through deregulation of auxin-responsive genes. nih.gov |

| Indole-3-acetic acid (natural auxin) | TIR1 | Regulation of plant growth and development. |

Picolinic acid and its derivatives are well-established metal ion chelators. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a variety of metal ions, forming stable complexes. This chelating ability is fundamental to many of its biological effects.

In particular, picolinic acid has been shown to facilitate the absorption and transport of zinc. nih.gov Studies in rat models have demonstrated that supplementation with picolinic acid enhances zinc absorption. nih.gov The proposed mechanism involves the formation of a zinc-picolinate complex that is more readily transported across biological membranes. This suggests a role for picolinic acid derivatives in modulating zinc homeostasis.

Given the conservation of the picolinic acid moiety in this compound, it is expected to retain the ability to chelate metal ions, including zinc. The specific coordination chemistry and the stability of the resulting metal complexes would be influenced by the steric and electronic properties of the 6-(2-cyanopropan-2-yl) substituent. The potential for this compound to interact with and influence zinc transport pathways is therefore a significant area of its biochemical profile.

Beyond kinases and auxin receptors, derivatives of picolinic acid have been reported to interact with a range of other proteins and macromolecules, often in the context of broader biological screening. For instance, some picolinic acid derivatives have been investigated for their anticancer properties, suggesting interactions with various targets within cancer cells. pensoft.net These interactions can lead to the induction of apoptosis through pathways such as endoplasmic reticulum stress. pensoft.net

The specific protein partners of this compound beyond the well-characterized interactions of its parent scaffold remain an area for further investigation. Its unique substitution pattern could confer affinity for novel protein targets, leading to distinct biological activities.

Enzymatic Activity Modulation and Biochemical Pathway Interrogation

The ability of this compound and related compounds to modulate the activity of enzymes is a key aspect of their biological function.

The picolinic acid scaffold has been utilized in the development of various enzyme inhibitors. nih.gov As discussed, derivatives have shown inhibitory activity against several kinases in in vitro assays. nih.govnih.gov The mechanism of inhibition is typically competitive, with the compound binding to the active site of the enzyme and preventing the binding of the natural substrate.

In the context of other enzymes, the inhibitory potential of picolinic acid derivatives has also been explored. For example, some derivatives have been found to inhibit enzymes involved in inflammatory processes. The specific mechanism of action, whether through direct binding to the active site, allosteric modulation, or other means, is dependent on the specific enzyme and the structure of the picolinic acid derivative.

While specific in vitro enzymatic assay data for this compound is not widely available, the collective evidence from studies on related compounds suggests its potential as a modulator of enzymatic activity. Further screening against a panel of enzymes would be necessary to fully elucidate its inhibitory or activatory profile and the underlying mechanisms.

Substrate Specificity and Metabolic Transformations within Reconstituted Biochemical Pathways

There is currently a lack of specific data regarding the substrate specificity and metabolic transformations of this compound within reconstituted biochemical pathways. However, studies on the microbial metabolism of the parent compound, picolinic acid, offer insights into its potential biotransformation.

Microorganisms have been shown to utilize picolinic acid as a source of carbon and energy. The initial step in the aerobic degradation of picolinic acid by various bacteria, such as Rhodococcus sp. and Arthrobacter picolinophilus, typically involves hydroxylation. For instance, Rhodococcus sp. PA18 metabolizes picolinic acid to 6-hydroxypicolinic acid. mdpi.com This transformation is a critical step that facilitates the subsequent cleavage of the pyridine ring. mdpi.com Further metabolism can lead to the formation of intermediates that enter the tricarboxylic acid (TCA) cycle. mdpi.com

The metabolic pathway for 2-carboxypyridine (picolinic acid) has been observed to start with hydroxylation at the 6-position of the heterocyclic aromatic ring, yielding 6-hydroxypicolinic acid. semanticscholar.org Subsequent metabolites can include 3,6-dihydroxypicolinic acid and 2,5-dihydroxypyridine. semanticscholar.org It is plausible that this compound could undergo similar enzymatic transformations, although the cyanopropan-2-yl substituent at the 6-position would likely influence its recognition and processing by microbial enzymes.

| Organism | Metabolite of Picolinic Acid | Metabolic Process |

|---|---|---|

| Rhodococcus sp. PA18 | 6-Hydroxypicolinic acid | Aerobic degradation |

| Arthrobacter picolinophilus | Carbon dioxide, ammonium (B1175870), and water | Oxidation of 6-hydroxypicolinic acid |

| Bacillus sp. | 3,6-dihydroxypicolinic acid, 2,5-dihydroxypyridine | Metabolism of 2-picolinic acid |

Cellular Effects in Defined Non-Human and In Vitro Models

While there are no specific studies on the effect of this compound on the cell cycle of Normal Rat Kidney (NRK) cells, research has demonstrated that the parent compound, picolinic acid, can reversibly arrest untransformed NRK cells in the G1 phase of the cell cycle. nih.govnih.gov This G1 block was confirmed through various methods, including cell counts, mitotic index, [3H]thymidine incorporation, and flow microfluorometry. nih.govnih.gov This suggests that picolinic acid may interact with specific mechanisms that control cell growth. nih.govnih.gov The response of transformed cells to picolinic acid appears to be dependent on the transforming virus. nih.govnih.gov

| Compound | Cell Line | Effect on Cell Cycle |

|---|---|---|

| Picolinic Acid | Untransformed Normal Rat Kidney (NRK) cells | Reversible G1 arrest |

| Picolinic Acid | Kirsten sarcoma virus-transformed cells | G1 block |

| Picolinic Acid | Simian virus 40-transformed cells | G2 block |

| Picolinic Acid | Polyoma or Harvey sarcoma virus-transformed cells | Blocks in both G1 and G2 |

| Picolinic Acid | Moloney sarcoma virus-transformed cells | Not blocked in a specific phase |

Specific studies on the induction of endoplasmic reticulum (ER) stress by this compound in non-human cells are not available. However, a novel derivative of picolinic acid has been shown to induce ER stress-mediated apoptosis in human non-small cell lung cancer cells. pensoft.netpensoft.net This compound was found to enhance the phosphorylation of eukaryotic initiation factor-2 (eIF2), a key event in the ER stress response. pensoft.netpensoft.net This suggests that derivatives of picolinic acid have the potential to modulate intracellular signaling pathways related to cellular stress. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe. pensoft.net

There is no specific information on the influence of this compound on microbial growth and metabolism. However, as mentioned in section 3.2.2, various microorganisms can utilize picolinic acid as a sole source of carbon and energy, indicating that it supports their growth and metabolic activities. mdpi.com The degradation of picolinic acid by bacteria such as Rhodococcus sp. involves its conversion to intermediates that can enter central metabolic pathways. mdpi.com The rate of transformation of pyridine derivatives by microbes is dependent on their substituents. nih.gov

Picolinic acid derivatives are well-known for their herbicidal properties and are classified as synthetic auxins. nih.gov They can mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated plant growth and eventually death in susceptible species. nih.gov For instance, 4-amino-3,5,6-trichloropicolinic acid has been shown to be a potent plant growth regulator. nih.gov

Beyond their herbicidal action, some picolinic acid derivatives have been studied for other effects on plant physiology. For example, certain pyridine derivatives are involved in floral induction in Lemna paucicostata. tandfonline.com The structural similarity of picolinic acid to nicotinic acid (niacin) suggests that its derivatives could potentially interfere with or modulate NAD biosynthesis and metabolism in plants, which could have wide-ranging effects on plant growth and development. tandfonline.com

Advanced Analytical and Spectroscopic Methodologies for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry for Metabolomic and Interactomic Profiling of 6-(2-Cyanopropan-2-yl)picolinic Acid in Biological Models

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the comprehensive profiling of small molecules in complex biological samples. nih.gov Techniques such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-MS provide exceptional mass accuracy (typically < 5 ppm) and resolution (> 100,000), allowing for the confident determination of elemental compositions. nih.govmdpi.com

In metabolomic studies, HRMS can be employed to identify and quantify this compound and its metabolites in biological matrices like blood, urine, or tissue extracts. Untargeted mass spectrometry platforms are used to measure metabolites in samples, and subsequent statistical analysis can reveal associations between the compound's presence or levels and specific biological states. nih.gov For instance, studies on the parent compound, picolinic acid, have utilized metabolomics to link its levels with pancreatic cancer risk, demonstrating the power of this approach in biomarker discovery. nih.gov

For interactomic profiling, HRMS can identify proteins that interact with this compound. This is often achieved through affinity purification-mass spectrometry (AP-MS), where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by HRMS, providing critical insights into the compound's mechanism of action.

| Ion Species | Chemical Formula | Calculated m/z | Observed m/z (5 ppm) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₁N₂O₂⁺ | 191.08150 | 191.08245 | -4.97 |

| [M-H]⁻ | C₁₀H₉N₂O₂⁻ | 189.06700 | 189.06605 | 5.02 |

| [M+Na]⁺ | C₁₀H₁₀N₂O₂Na⁺ | 213.06344 | 213.06451 | -5.02 |

| [M+Cl]⁻ | C₁₀H₁₀N₂O₂Cl⁻ | 225.04363 | 225.04250 | 5.02 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Characterization and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions and determining the three-dimensional structure of molecules in solution under physiological conditions. mdpi.com Multidimensional NMR experiments on isotopically labeled proteins can be used to validate binding and map the interaction site of a ligand like this compound. mdpi.com

Ligand-target characterization is often performed using techniques like Chemical Shift Perturbation (CSP), where changes in the protein's NMR spectrum upon addition of the ligand reveal the location of the binding site. For conformational analysis, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing distance constraints to build a 3D model of the molecule's solution-state conformation. nih.govrsc.org Studies on related picolinate-containing complexes have successfully used NMR to detail their coordination and structure in solution. nih.gov

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Picolinic Acid H3 | 8.20 | 125.5 |

| Picolinic Acid H4 | 7.85 | 138.0 |

| Picolinic Acid H5 | 7.90 | 123.0 |

| C(CH₃)₂ | - | 38.0 |

| C(CH₃)₂ | 1.80 | 28.0 |

| CN | - | 122.0 |

| COOH | 11.50 (broad) | 166.0 |

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS/MS, GC-MS) for Quantitative and Qualitative Analysis in Complex Matrices

Coupling chromatographic separation with mass spectrometric detection provides highly sensitive and selective methods for analyzing compounds in complex biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for polar and non-volatile compounds like picolinic acid derivatives. nih.govnih.gov The method allows for the separation of the analyte from matrix components, followed by its specific detection and quantification using multiple reaction monitoring (MRM), which significantly reduces background noise. nih.govmolnar-institute.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. scispace.com For polar molecules like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance. nih.gov This approach has been successfully used for the sensitive quantification of various fatty acids and phenolic acids in biological samples. nih.govresearchgate.net

| Parameter | Value/Description |

|---|---|

| Chromatographic Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | 191.1 m/z ([M+H]⁺) |

| Product Ion (Q3) | 145.1 m/z ([M+H-COOH]⁺) |

| Collision Energy | 15 eV |

| Limit of Quantification (LOQ) | Low ng/mL range |

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination of this compound-Macromolecule Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the high-resolution, three-dimensional structures of macromolecules and their complexes with small molecules. nih.govebi.ac.uk These methods provide atomic-level detail of the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between a ligand like this compound and its biological target. nih.gov

X-ray crystallography requires the formation of a well-ordered crystal of the ligand-macromolecule complex, which can be challenging but yields structures with very high resolution. researchgate.net The crystal structure of a manganese complex containing a picolinic acid derivative has been successfully determined, showcasing the utility of this method. nih.gov Cryo-EM, on the other hand, analyzes frozen-hydrated samples and is particularly advantageous for large, flexible, or difficult-to-crystallize complexes. nih.govnih.govmdpi.com The resulting structural information is invaluable for structure-based drug design and understanding the compound's mechanism of action.

| Parameter | Example Value/Description |

|---|---|

| PDB ID | (e.g., 9XYZ) |

| Resolution (Å) | 1.5 - 2.5 |

| Space Group | (e.g., P2₁2₁2₁) |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| R-work / R-free | < 0.20 / < 0.25 |

| Ligand Occupancy | 0.8 - 1.0 |

| Average B-factor (Ų) | 20 - 40 |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics Studies

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to characterize the binding interactions between molecules in a label-free manner. nih.gov

SPR measures the real-time association and dissociation of a ligand (analyte) flowing over its immobilized binding partner (ligand). nih.gov This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). scispace.comed.ac.uk

ITC directly measures the heat released or absorbed during a binding event. wikipedia.orgharvard.edu A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). khanacademy.orgnih.gov This information is crucial for understanding the driving forces behind the molecular recognition process. utwente.nl

| Parameter | Technique | Value |

|---|---|---|

| Association Rate (kₐ) | SPR | 1.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | SPR | 3.0 x 10⁻³ s⁻¹ |

| Dissociation Constant (Kₑ) | SPR | 20 nM |

| Stoichiometry (n) | ITC | 1.1 |

| Affinity Constant (Kₐ) | ITC | 5.2 x 10⁷ M⁻¹ |

| Enthalpy (ΔH) | ITC | -8.5 kcal/mol |

| Entropy (ΔS) | ITC | +6.2 cal/mol·K |

Electrochemical Sensing and Redox Behavior Investigations for Analytical Tool Development

Electrochemical methods offer a sensitive and cost-effective approach for both studying the redox properties of a compound and developing analytical sensors for its detection. Techniques like cyclic voltammetry can be used to investigate the oxidation and reduction potentials of this compound, providing insights into its potential involvement in biological electron transfer reactions.

This understanding of the compound's redox behavior can be harnessed to design highly selective electrochemical sensors. researchgate.net By modifying an electrode surface with materials that specifically interact with the target compound, changes in electrical signals (e.g., current or potential) can be correlated to its concentration. mdpi.com Such sensors can be developed for rapid and sensitive quantification in various sample types, offering an alternative to traditional chromatographic methods. mdpi.com

| Parameter | Technique | Potential Value (vs. Ag/AgCl) |

|---|---|---|

| Oxidation Potential (Epa) | Cyclic Voltammetry | +1.1 V |

| Reduction Potential (Epc) | Cyclic Voltammetry | -0.8 V |

| Peak Current | Differential Pulse Voltammetry | Linear with concentration (e.g., 1-100 µM) |

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Target Recognition and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(2-Cyanopropan-2-yl)picolinic acid, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern molecular recognition.

By screening libraries of protein structures, researchers can identify enzymes, receptors, or other biomolecules with which this compound may interact. These simulations calculate the binding affinity and score different poses of the ligand within the protein's binding site. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are analyzed to understand the basis of the binding. For instance, the picolinic acid moiety can act as a hydrogen bond donor and acceptor, while the cyanopropan-2-yl group can engage in hydrophobic interactions.

A hypothetical docking study of this compound against a target protein might reveal the following interactions:

| Interaction Type | Interacting Residues of Target Protein |

| Hydrogen Bond | Asp120, Gln75 |

| Hydrophobic Interaction | Leu34, Val88, Ile101 |

| Pi-Pi Stacking | Phe154 |

Such detailed predictions are invaluable for understanding the compound's mechanism of action at a molecular level and for the rational design of more potent and selective analogs.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These calculations can predict a wide range of properties for this compound, including its geometry, electronic charge distribution, and reactivity.

Methods like Density Functional Theory (DFT) are commonly employed to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the compound's reactivity and its behavior in chemical reactions.

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the compound and to aid in the interpretation of experimental results.

| Calculated Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.5 D |

| Key IR Frequencies (cm⁻¹) | ~1700 (C=O), ~2250 (C≡N) |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Pathway Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them.

When combined with a biological target, MD simulations can offer insights into the dynamics of the ligand-protein complex. These simulations can reveal how the ligand binds to its target, the stability of the complex over time, and the conformational changes that may occur upon binding. This information is critical for understanding the thermodynamics and kinetics of the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not publicly available, the principles of QSAR can be applied to guide the design of new analogues with improved properties.

By systematically modifying the structure of this compound and calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

A hypothetical QSAR equation for a series of picolinic acid derivatives might look like:

Biological Activity = c₀ + c₁(logP) + c₂(HOMO) + c₃*(Molecular Weight)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Virtual Screening Techniques for Identification of Novel Interacting Partners or Scaffolds

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of this compound, virtual screening can be used in two primary ways: to identify novel biological targets for the compound or to discover new chemical scaffolds that might mimic its activity.

By using the three-dimensional structure of this compound as a query, researchers can search databases of proteins to find potential binding partners. Conversely, if a biological target is known, virtual screening of compound libraries can identify other molecules with different chemical structures that may have similar or improved activity.

De Novo Design Algorithms for Structure-Based Ligand Discovery

De novo design algorithms are computational tools that aim to design novel molecules from scratch. These algorithms can be used to generate new chemical entities that are predicted to have high affinity and selectivity for a specific biological target.

Starting with the binding site of a target protein, a de novo design algorithm can piece together molecular fragments to build a complete ligand that fits optimally within the binding pocket. This approach can lead to the discovery of entirely new chemical scaffolds that may not be present in existing compound libraries. For a target that interacts with this compound, de novo design could be employed to generate novel picolinic acid derivatives or completely different molecular structures with enhanced binding properties.

Applications in Chemical Biology and Materials Science As Research Tools

Development as Chemical Probes for Interrogating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The structure of 6-(2-Cyanopropan-2-yl)picolinic acid provides a foundation for its development into such tools, primarily by leveraging the reactivity of the picolinic acid core.

The picolinic acid scaffold is a candidate for creating fluorescent probes. Research has shown that picolinic acid can be detected fluorometrically following HPLC separation and postcolumn UV irradiation in the presence of zinc acetate (B1210297). nih.govresearchgate.net This process produces a fluorescent signal with an excitation wavelength of 336 nm and an emission wavelength of 448 nm, a property that can be exploited for detection and quantification in biological samples. nih.govresearchgate.net

Furthermore, the carboxylic acid group on the picolinic acid ring serves as a convenient chemical handle for conjugation. It can be covalently linked to various reporter molecules, including established fluorescent dyes, through standard amide bond formation reactions. tcichemicals.com This allows for the creation of bespoke probes for tracing the molecule's distribution in cells or tissues. Isotopic labeling, for instance, by incorporating ¹³C or ¹⁵N into the pyridine (B92270) ring during synthesis, would enable its tracking via mass spectrometry-based techniques.

Photoaffinity labeling (PAL) is a powerful technique to identify the biological targets of small molecules. nih.govmdpi.com A typical photoaffinity probe incorporates a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide) that, upon irradiation with light, forms a highly reactive species capable of covalently bonding to nearby interacting proteins. mdpi.comenamine.net

While this compound is not intrinsically photoreactive, its structure can be synthetically modified to serve as a photoaffinity probe. nih.gov The pyridine ring or other parts of the molecule could be functionalized with a photoreactive moiety. Such a modified probe, upon binding to its cellular target and subsequent UV irradiation, would form a covalent adduct, enabling the identification of previously unknown binding partners and shedding light on its mechanism of action. nih.govnih.gov

Role in Advanced Biosensor Design and Chemo-sensing Platforms

The inherent ability of the picolinic acid moiety to chelate metal ions is a key feature for its use in biosensor technology. wikipedia.org Picolinic acid acts as a bidentate ligand, binding to metal ions like zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺) through its pyridinic nitrogen and the carboxylate oxygen. wikipedia.org This interaction can be transduced into a detectable signal.

For instance, quinoline-based derivatives, which share structural similarities with picolinic acid, have been developed as water-soluble, "turn-on" fluorescent chemosensors for zinc ions. rsc.org The binding of Zn²⁺ to the sensor molecule leads to a significant enhancement in fluorescence intensity, allowing for the quantification of the ion in aqueous solutions. rsc.org This principle suggests that this compound could be similarly employed as a recognition element in fluorescent sensors for specific metal ions, which play critical roles in numerous biological processes.

Utilization in Polymer Chemistry, including Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

One of the most significant applications of the this compound structure is in the field of polymer chemistry, specifically in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. mdpi.comnih.gov

The process relies on a chain transfer agent (CTA), or RAFT agent, which reversibly deactivates propagating polymer chains. The 2-cyanopropan-2-yl group is a highly effective R-group (homolytic leaving group) in RAFT agents. nih.govresearchgate.net Upon initiation, this group is released as a radical that can start a new polymer chain, a critical step in maintaining the "living" character of the polymerization. researchgate.netresearchgate.net The carboxylic acid functionality provided by the picolinic acid moiety is also highly advantageous, allowing for the synthesis of polymers with reactive end-groups that can be used for bioconjugation or surface attachment. sigmaaldrich.comresearchgate.net The presence of both a cyano and a carboxylic acid group in a RAFT agent requires careful handling, as the cyano group can be susceptible to hydrolysis under certain storage conditions, potentially affecting polymerization control. nih.govresearchgate.net

| Structural Component | Function in RAFT Polymerization | Significance |

|---|---|---|

| 2-Cyanopropan-2-yl Group | R-Group (Leaving Group and Re-initiator) | Provides good control over polymerization of monomers like methacrylates and acrylonitrile. researchgate.netresearchgate.net |

| Picolinic Acid Moiety | Functional Handle (Carboxylic Acid) | Allows for post-polymerization modification, conjugation to biomolecules, or imparting pH-responsiveness. sigmaaldrich.com |

| Thiocarbonylthio Group (Hypothetical Z-Group) | Z-Group (Controls RAFT Equilibrium) | The choice of Z-group (e.g., dithiobenzoate, trithiocarbonate) would modulate the agent's reactivity and suitability for different monomer families. mdpi.comnih.gov |

Integration into Functional Materials for Specific Recognition or Catalytic Applications

The chelating properties of the picolinic acid component can be harnessed to create advanced functional materials. By integrating this compound, either as a small molecule ligand or as a functional end-group on a polymer chain, materials with specific recognition or catalytic capabilities can be developed.

Picolinic acid and its derivatives are known to form coordination polymers and metal complexes that exhibit interesting catalytic and magnetic properties. rsc.orgpsu.edu For example, picolinic acid has been shown to act as a chelating ligand that mediates the catalytic activity of Manganese(II) in advanced oxidation processes for water treatment. acs.orgacs.org By using this compound as a ligand, novel metal-organic frameworks (MOFs) or homogeneous catalysts could be synthesized.

When used as a RAFT agent, the resulting polymers possess a picolinic acid terminal group. sigmaaldrich.com These functional polymers can then be used to create polymer-supported catalysts, where the polymer backbone provides solubility and recoverability while the picolinic acid end-group chelates a catalytically active metal ion. Such materials could also be used for specific ion recognition and extraction from solutions. rsc.org

| Chelated Metal Ion | Potential Application of the Resulting Complex/Material | Reference Principle |

|---|---|---|

| Manganese (Mn²⁺) | Catalyst for advanced oxidation processes. | Picolinic acid mediates Mn(II) catalysis for pollutant degradation. acs.orgacs.org |

| Zinc (Zn²⁺) | Component in fluorescent sensors or materials for zinc ion recognition. | Picolinic acid derivatives are used in fluorescent zinc sensing. nih.govrsc.org |

| Iron (Fe²⁺/Fe³⁺) | Biologically active materials; potential antitumor applications. | Picolinic acid is an iron chelator with observed antitumor activity. nih.gov |

| Copper (Cu²⁺) | Catalyst in hydrolytic or acyl-transfer processes. | Copper-chelating micelles with picolinate (B1231196) groups show catalytic activity. psu.edu |

Emerging Research Perspectives and Future Directions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of substituted picolinic acids is an area of continuous development in organic chemistry. Future research into the synthesis of 6-(2-Cyanopropan-2-yl)picolinic acid is likely to focus on novel, more efficient, and sustainable methodologies. Traditional methods for producing picolinic acid derivatives often involve the oxidation of corresponding picolines. orgsyn.org However, contemporary synthetic chemistry is moving towards greener alternatives.

One promising area of exploration is the use of multicomponent reactions, which can construct complex molecules like picolinates in a single step from simple precursors. rsc.org For instance, a cooperative vinylogous anomeric-based oxidation using a heterogeneous catalyst has been reported for the synthesis of picolinate (B1231196) derivatives. rsc.org Adapting such methodologies to incorporate a 2-cyanopropan-2-yl moiety could offer a more atom-economical and environmentally friendly route.

Another avenue for sustainable synthesis involves the late-stage functionalization of the pyridine (B92270) ring. Techniques such as C-H activation could potentially be employed to introduce the 2-cyanopropan-2-yl group directly onto a pre-existing picolinic acid scaffold, thereby reducing the number of synthetic steps and minimizing waste. Furthermore, enzymatic or chemo-enzymatic approaches, which operate under mild conditions, represent a frontier in the sustainable synthesis of complex molecules and could be explored for the production of this specific picolinic acid derivative.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Development of catalysts and reaction conditions to accommodate the 2-cyanopropan-2-yl precursor. |

| C-H Activation | Late-stage functionalization, increased synthetic efficiency. | Regioselective introduction of the substituent onto the picolinic acid ring. |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced environmental impact. | Discovery and engineering of enzymes capable of catalyzing the desired transformation. |

Interdisciplinary Approaches Integrating this compound in Systems Chemical Biology

Systems chemical biology aims to understand complex biological systems using small molecules as probes. nih.gov The unique structure of this compound makes it an intriguing candidate for such studies. Picolinic acid itself is a known metabolite of tryptophan and is involved in various biological processes, including immune response and neuroinflammation.

The introduction of the 2-cyanopropan-2-yl group could modulate the biological activity of the picolinic acid scaffold. For example, this substituent may alter the compound's lipophilicity, cell permeability, and interaction with biological targets. Future research could involve screening this compound against a panel of enzymes and receptors to identify potential biological targets.

An interdisciplinary approach, combining synthetic chemistry, biochemistry, and computational modeling, would be crucial. For instance, the compound could be used as a chemical probe to investigate specific cellular pathways. Its interactions with proteins could be studied using techniques like proteomics and molecular docking to elucidate its mechanism of action at a systems level. nih.gov

Advancements in Analytical Platforms for Enhanced Characterization and Detection in Complex Systems

As with any compound of potential biological or environmental significance, the development of sensitive and selective analytical methods is paramount. For this compound, this would involve the advancement of analytical platforms capable of its detection and quantification in complex matrices such as biological fluids or environmental samples.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of picolinic acid and its derivatives. utsa.edunih.govresearchgate.net Future research could focus on developing specific LC-MS/MS methods for this compound, optimizing parameters for its unique physicochemical properties. The use of novel derivatization agents could also enhance its detection by improving its chromatographic behavior and ionization efficiency in the mass spectrometer. nih.gov

Capillary electrophoresis-mass spectrometry (CE-MS) offers another high-resolution platform for the analysis of small polar molecules and could be adapted for this compound. utsa.edu Furthermore, the development of novel sensors or biosensors specific for this compound could enable real-time monitoring in various systems.

| Analytical Platform | Potential Advantages | Key Research Focus |

| LC-MS/MS | High sensitivity and selectivity. | Method development and validation for complex matrices. |

| CE-MS | High resolution for polar analytes. | Optimization of separation and detection parameters. |

| Biosensors | Real-time monitoring, high specificity. | Development of recognition elements for the target molecule. |

Unexplored Roles in Non-Human Biological Systems and Environmental Chemistry (excluding ecotoxicity)

The roles of pyridine carboxylic acids in non-human biological systems and their fate in the environment are areas of active research. Many pyridine carboxylic acid derivatives are used as herbicides due to their ability to mimic plant growth hormones. vt.eduvt.edu It would be of interest to investigate whether this compound exhibits any such plant growth-regulating properties.

In the environment, the fate of pyridine derivatives is influenced by both abiotic and biotic degradation processes. researchgate.net Bacteria capable of degrading pyridines have been isolated from soil and sludge. researchgate.net Future research could explore the microbial degradation pathways of this compound to understand its environmental persistence. The photochemical degradation of the compound could also be a relevant area of study. Understanding these processes is crucial for assessing its potential environmental impact.

| Research Area | Key Questions | Potential Methodologies |

| Plant Biology | Does it exhibit herbicidal or plant growth-regulating activity? | Plant growth assays, transcriptomic analysis. |

| Microbial Degradation | What are the microbial degradation pathways and rates? | Soil microcosm studies, isolation of degrading microorganisms, metabolic pathway analysis. |

| Photochemical Fate | How does it degrade under the influence of sunlight? | Photolysis experiments, identification of degradation products. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。